3-(2,5-Difluorophenoxy)propan-1-amine
Description
Properties
IUPAC Name |
3-(2,5-difluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMRMPALHPWGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Preparation of Primary Amines Like 3-(2,5-Difluorophenoxy)propan-1-amine
The preparation of primary amines such as this compound typically follows a two-step approach:
- Step 1: Formation of a carbon-nitrogen bond by nucleophilic substitution or addition reactions.
- Step 2: Removal of any extraneous nitrogen substituents or reduction of intermediates to yield the primary amine.
This general strategy is preferred over direct alkylation of ammonia with alkyl halides due to better purity and yield control.
| Nitrogen Nucleophile | Carbon Electrophile | Initial Reaction Type | Intermediate Product | Second Step | Final Product |
|---|---|---|---|---|---|
| Azide ion (N3–) | Alkyl halide (RCH2-X) | SN2 | Alkyl azide (RCH2-N3) | Reduction (LiAlH4 or H2/Pd) | Primary amine (RCH2-NH2) |
| Sulfonamide (C6H5SO2NH–) | Alkyl halide (RCH2-X) | SN2 | Sulfonamide derivative | Reductive cleavage (Na/NH3) | Primary amine |
| Cyanide ion (CN–) | Alkyl halide (RCH2-X) | SN2 | Nitrile (RCH2-CN) | Reduction (LiAlH4) | Primary amine |
| Ammonia (NH3) | Aldehyde or ketone | Addition/elimination | Imine (RCH=NH) | Reduction (H2/Ni or NaBH3CN) | Primary amine |
| Ammonia (NH3) | Acid chloride (RCOX) | Addition/elimination | Amide (RCONH2) | Reduction (LiAlH4) | Primary amine |
| Urea (NH2CONH2) | Tertiary carbocation | SN1 | Alkylurea | Hydrolysis (NaOH) | Primary amine |
Table 1: General methods for preparation of primary amines, applicable to aromatic ether substituted amines like this compound.
Specific Preparation Routes for this compound
Given the structure of this compound, the key synthetic challenge is to introduce the 2,5-difluorophenoxy group onto the propan-1-amine skeleton without compromising the fluorine substituents or the ether linkage.
2.1. Nucleophilic Substitution of 3-Halopropyl-2,5-Difluorophenyl Ether with Ammonia or Azide
- Step 1: Synthesize 3-(2,5-difluorophenoxy)propyl halide (e.g., bromide or chloride) by reacting 2,5-difluorophenol with 3-halopropanol under acidic or basic conditions to form the ether linkage.
- Step 2: Perform nucleophilic substitution of the halide with ammonia or azide ion (N3–) to form the corresponding primary amine or azide intermediate.
- Step 3: If azide is used, reduce the azide to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd).
This method leverages the SN2 reaction mechanism, which is efficient for primary alkyl halides and preserves the aromatic fluorine substituents.
2.2. Reductive Amination of 3-(2,5-Difluorophenoxy)propanal
- Step 1: Oxidize 3-(2,5-difluorophenoxy)propan-1-ol to the corresponding aldehyde.
- Step 2: React the aldehyde with ammonia to form an imine intermediate.
- Step 3: Reduce the imine in situ using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the primary amine.
This approach avoids direct handling of alkyl halides and can provide high selectivity and yields.
2.3. Reduction of Corresponding Nitrile
- Step 1: Prepare 3-(2,5-difluorophenoxy)propionitrile by nucleophilic substitution of 3-halopropionitrile with 2,5-difluorophenol.
- Step 2: Reduce the nitrile group to the primary amine using LiAlH4 or catalytic hydrogenation.
This method is advantageous for its straightforward conversion of nitriles to amines, preserving sensitive substituents.
Reaction Conditions and Yields
| Method | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| SN2 with Azide + Reduction | NaN3 in DMF, then LiAlH4 reduction | 70–85 | High purity, mild conditions |
| Reductive Amination | NH3, NaBH3CN, mild acid catalyst, MeOH | 65–80 | One-pot, avoids halides |
| Nitrile Reduction | LiAlH4 in ether or catalytic H2/Pd, 1–3 atm | 75–90 | Requires careful handling of LiAlH4 |
Table 2: Typical reaction conditions and yields for preparation of this compound derivatives.
Research Findings and Optimization Insights
- Nucleophilic substitution via azide intermediate is widely favored for its cleaner reaction profile and easier purification compared to direct amination with ammonia, which can lead to multiple alkylation products.
- Reductive amination offers a versatile and mild alternative, especially when the aldehyde intermediate is readily accessible. Acid catalysis improves imine formation and thus overall yield.
- Nitrile reduction is highly efficient but requires careful control of reduction conditions to avoid over-reduction or side reactions affecting the aromatic ether moiety.
- The presence of fluorine atoms on the aromatic ring increases the stability of the ether linkage under reaction conditions but may slightly reduce nucleophilicity of the phenol oxygen during ether formation.
- Catalytic hydrogenation methods (Pd/C or Pt/C) are preferred for reduction steps due to their operational simplicity and scalability.
Summary Table of Preparation Methods for this compound
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| SN2 via Azide Intermediate | Ether formation → Halide substitution → Azide reduction | High purity, good yields | Requires handling of azides |
| Reductive Amination | Ether formation → Aldehyde oxidation → Imine formation → Reduction | Mild, one-pot, fewer steps | Requires aldehyde intermediate |
| Nitrile Reduction | Ether formation → Nitrile substitution → Reduction | High yield, stable intermediates | LiAlH4 handling, sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines or ethers .
Scientific Research Applications
3-(2,5-Difluorophenoxy)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison in Phenoxyalkylamine Derivatives
Key Observations :
- Fluorine Substitution: The presence of fluorine atoms (as in this compound and compound 21/22 from ) enhances metabolic stability and bioavailability. The 2,5-difluoro configuration may optimize π-π stacking in receptor binding.
- Amine Chain Flexibility : The C3 chain in all listed compounds balances flexibility and steric bulk, enabling interactions with hydrophobic pockets in biological targets.
Key Observations :
- The discontinued status of this compound contrasts with active synthesis of analogs like triazolopyrimidines (20–93% yields) , suggesting challenges in scalability or stability for the parent compound.
- High-purity outcomes (>95%) are achievable across classes using reversed-phase chromatography or optimized coupling protocols .
Table 3: Functional Roles of Propan-1-amine Derivatives
Key Observations :
Physicochemical and Stability Considerations
- Lipophilicity: The logP of this compound is estimated to be ~2.1 (predicted via ChemAxon), comparable to triazolopyrimidines (logP 2.5–3.0) .
- Stability : Fluorine substitution reduces oxidative degradation but may increase susceptibility to photolytic cleavage in aryl ethers.
Biological Activity
3-(2,5-Difluorophenoxy)propan-1-amine (CAS No. 857281-06-2) is a compound of interest due to its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H12F2N
- Molecular Weight: 201.21 g/mol
- Functional Groups: Amine and ether functionalities.
Research indicates that this compound may interact with various biological targets, particularly in the context of inflammatory responses and cancer therapy. The compound has shown promise in modulating phosphodiesterase (PDE) activity, which plays a crucial role in cellular signaling pathways.
Phosphodiesterase Inhibition
Studies have highlighted the role of phosphodiesterases in regulating cyclic nucleotide levels within cells. Inhibition of PDE4D by compounds similar to this compound has been linked to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Overview
Case Study 1: Anti-inflammatory Properties
In a study involving guinea pigs, the administration of a PDE4D inhibitor demonstrated a marked reduction in bronchoconstriction and airway hyperactivity. The compound reduced eosinophilia significantly, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antitumor Activity
Research has indicated that derivatives of this compound exhibit selective cytotoxicity against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition, suggesting alternative pathways for therapeutic action .
Research Findings
Recent investigations into the biological activity of this compound have revealed several key findings:
- Inhibition of Inflammatory Cytokines: The compound effectively inhibits TNF-α production in lung tissues, showcasing its anti-inflammatory capabilities.
- Cytotoxic Effects on Cancer Cells: It has been shown to reduce the viability of various cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Safety Profile: Initial toxicology studies suggest that while the compound exhibits potent biological activity, it also maintains a favorable safety profile for further development .
Q & A
Q. What are the established synthetic routes for 3-(2,5-Difluorophenoxy)propan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,5-difluorophenol and a propan-1-amine derivative (e.g., 3-bromopropan-1-amine). Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalysts : K₂CO₃ or Cs₂CO₃ are commonly used to deprotonate the phenol .
- Temperature : Reactions are often conducted at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.
Critical Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | 70–85% |
| Catalyst Loading | 1.5–2.0 equivalents | Maximizes SN2 efficiency |
Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic fluorine coupling in 2,5-difluorophenoxy group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~187.08 g/mol for C₉H₁₁F₂NO) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for research-grade material) .
Advanced Research Questions
Q. How does the fluorophenoxy moiety in this compound influence its pharmacokinetic properties in preclinical models?
- Methodological Answer : Fluorine atoms enhance metabolic stability and blood-brain barrier (BBB) penetration. Key studies include:
- LogP Measurement : Experimental logP ~1.8 (calculated via shake-flask method) suggests moderate lipophilicity .
- In Vivo Imaging : Analogous compounds (e.g., radiolabeled propan-1-amine derivatives) show rapid brain uptake and clearance, critical for neuroimaging applications .
Mechanistic Insight : The 2,5-difluoro substitution reduces enzymatic degradation compared to non-fluorinated analogs .
Q. What contradictory data exist regarding the compound’s receptor binding affinity, and how can researchers resolve these discrepancies?
- Methodological Answer : Discrepancies in serotonin/norepinephrine transporter (SERT/NET) binding assays arise from:
- Assay Conditions : Differences in radioligand concentration (e.g., [³H]paroxetine vs. [³H]nisoxetine) .
- Species Variability : Rodent vs. human transporter homology impacts IC₅₀ values.
Resolution Strategy : - Standardize assays using recombinant human transporters.
- Employ orthogonal techniques (e.g., electrophysiology or fluorescence polarization) .
Q. Can this compound act as a catalyst or co-catalyst in asymmetric organic reactions?
- Methodological Answer : While not directly reported, structural analogs (e.g., N,N-dimethylpropan-1-amine derivatives) demonstrate catalytic activity in glucose isomerization via enamine intermediates . Proposed applications:
- Base Catalysis : The amine group may deprotonate substrates in aldol or Mannich reactions.
- Kinetic Studies : Monitor reaction rates under varying pH and solvent conditions to assess efficacy.
Safety & Regulatory Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
Data Contradiction Analysis
Q. Why do computational models predict higher aqueous solubility for this compound than experimentally observed?
- Methodological Answer :
- Limitations of Prediction Tools : Software like ACD/Labs may underestimate fluorine’s hydrophobic contribution.
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) to obtain accurate data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
